Cas no 923179-41-3 (2-chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline)
2-chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline
- Quinoline, 2-chloro-3-[3-(2-furanyl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxy-
- AKOS001311864
- 2-chloro-3-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline
- AKOS016896514
- AB00677698-01
- 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline
- Z220356354
- F1978-0020
- 923179-41-3
-
- Inchi: 1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3
- InChI Key: SMJBXMUZCNIPAS-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OC)=C(OC)C=2)C=C(C2NN=C(C3=CC=CO3)C2)C=1Cl
Computed Properties
- Exact Mass: 357.0880191g/mol
- Monoisotopic Mass: 357.0880191g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 68.9Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 507.8±60.0 °C(Predicted)
- pka: 2.29±0.70(Predicted)
2-chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1978-0020-2μmol |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 2μmol |
$57.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-5μmol |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 5μmol |
$63.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-10μmol |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 10μmol |
$69.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-20μmol |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 20μmol |
$79.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-1mg |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 1mg |
$54.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-2mg |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 2mg |
$59.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-3mg |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 3mg |
$63.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-4mg |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 4mg |
$66.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-5mg |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 5mg |
$69.0 | 2023-08-07 | |
| Life Chemicals | F1978-0020-10mg |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
923179-41-3 | 90%+ | 10mg |
$79.0 | 2023-08-07 |
2-chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline
Recent Advances in the Study of 2-Chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline (CAS: 923179-41-3)
The compound 2-chloro-3-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-6,7-dimethoxyquinoline (CAS: 923179-41-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the synthetic versatility of 923179-41-3, with several research groups reporting improved methodologies for its preparation. A notable advancement includes the use of microwave-assisted synthesis, which has significantly reduced reaction times and improved yields compared to traditional methods. The compound's core structure, featuring a fused quinoline and pyrazole ring system, has been identified as a key pharmacophore in the development of novel kinase inhibitors.
In terms of biological activity, 923179-41-3 has demonstrated promising results in preclinical studies targeting various disease pathways. Particularly noteworthy is its potent inhibitory activity against certain tyrosine kinases implicated in cancer progression. Recent in vitro studies have shown IC50 values in the low micromolar range against specific cancer cell lines, with preliminary data suggesting good selectivity profiles. The furan and dimethoxyquinoline moieties appear to play crucial roles in target binding and potency.
Mechanistic studies have begun to elucidate the compound's mode of action at the molecular level. X-ray crystallography data of 923179-41-3 bound to its protein targets reveal important interactions with key amino acid residues in the ATP-binding pocket. These structural insights are informing the design of second-generation analogs with improved pharmacokinetic properties. Additionally, recent computational modeling studies have provided valuable predictions about the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
The therapeutic potential of 923179-41-3 extends beyond oncology. Emerging research suggests activity against certain inflammatory targets, opening possibilities for applications in autoimmune diseases. However, challenges remain in optimizing the compound's solubility and metabolic stability, which are currently the focus of several structure-activity relationship (SAR) studies. Recent patent filings indicate growing commercial interest in this chemical scaffold, with particular emphasis on its use as a lead compound for further development.
Looking forward, the current research trajectory suggests that 923179-41-3 and its derivatives may represent an important new class of therapeutic agents. Ongoing clinical translation efforts will be crucial in determining its ultimate utility in medicine. The compound serves as an excellent example of how rational drug design, combining elements from natural product-inspired structures with synthetic modifications, can yield promising candidates for drug development.
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